molecular formula C19H19NO B11844993 (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol

(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol

Cat. No.: B11844993
M. Wt: 277.4 g/mol
InChI Key: OYKTVOIDACLOMZ-UHFFFAOYSA-N
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Description

(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-(dimethylamino)naphthalene-1-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its photophysical properties.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol involves photoinduced intramolecular charge transfer (ICT). Upon excitation, the electron-donating dimethylamino group transfers an electron to the electron-accepting naphthalene ring, resulting in a highly dipolar excited state. This property is exploited in various applications, including fluorescence quenching and sensing.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar photophysical properties.

    3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone: Another compound with a naphthalene ring and an amino group.

Uniqueness

(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for efficient intramolecular charge transfer. This makes it particularly useful in applications requiring high fluorescence sensitivity and stability.

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

[3-[4-(dimethylamino)naphthalen-1-yl]phenyl]methanol

InChI

InChI=1S/C19H19NO/c1-20(2)19-11-10-16(17-8-3-4-9-18(17)19)15-7-5-6-14(12-15)13-21/h3-12,21H,13H2,1-2H3

InChI Key

OYKTVOIDACLOMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC=CC(=C3)CO

Origin of Product

United States

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